4-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C13H19ClN4O2S It is a derivative of pyridazine and piperidine, featuring a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 6-chloro-pyridazine with piperidine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and precise control of reaction conditions are essential to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the removal of the chloro group or reduction of the ester to an alcohol.
Scientific Research Applications
4-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 4-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloro and sulfanyl groups can participate in binding interactions, while the piperidine and tert-butyl ester groups may influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-hydroxypyridazine: A related compound with a hydroxyl group instead of the sulfanyl group.
3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Similar structure but with a pyrrolidine ring instead of piperidine.
[1-(6-Chloro-pyridazin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester: Another related compound with a different substitution pattern on the pyridazine ring.
Uniqueness
The uniqueness of 4-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H20ClN3O2S |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
tert-butyl 4-(6-chloropyridazin-3-yl)sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O2S/c1-14(2,3)20-13(19)18-8-6-10(7-9-18)21-12-5-4-11(15)16-17-12/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
TZWLQKZUEAXTCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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